molecular formula C9H19Br2N B2444614 1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide CAS No. 2361635-26-7

1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide

Cat. No.: B2444614
CAS No.: 2361635-26-7
M. Wt: 301.066
InChI Key: UECWNENNPNQZBS-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide is a chemical compound with the molecular formula C10H20Br2N. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a bromine atom attached to a methylpropyl group. This compound is often used in pharmaceutical research and organic synthesis due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide typically involves the bromination of 2-methylpropylpiperidine. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position. The process involves the use of bromine or hydrobromic acid as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The final product is purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include ketones and aldehydes.

    Reduction Reactions: Products include hydrocarbons.

Scientific Research Applications

1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide involves its interaction with specific molecular targets. The bromine atom plays a crucial role in the compound’s reactivity, facilitating its binding to enzymes or receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(3-bromo-2-methylpropyl)piperidine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrN.BrH/c1-9(7-10)8-11-5-3-2-4-6-11;/h9H,2-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECWNENNPNQZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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